molecular formula C19H25NO3 B047210 Tetrahydrothebaine CAS No. 41714-53-8

Tetrahydrothebaine

Cat. No.: B047210
CAS No.: 41714-53-8
M. Wt: 315.4 g/mol
InChI Key: RVJQWONQPCTLDL-MKUCUKIISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydrothebaine is a semi-synthetic opioid alkaloid derived from thebaine, which is found in the opium poppy (Papaver somniferum). It is structurally related to morphine and codeine but exhibits unique pharmacological properties. This compound is primarily used in scientific research due to its ability to interact with opioid receptors without causing the same level of addiction as other opioids.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrothebaine can be synthesized through various methods. One common approach involves the Diels-Alder reaction of thebaine with maleimides, yielding succinimido-endo-ethenotetrahydrothebaines. This reaction is structurally specific and can be performed under mild conditions, typically involving the use of ethanol as a solvent .

Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of thebaine. This process can be optimized to achieve high yields and purity. For instance, the reduction of thebaine adducts by lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can produce various this compound derivatives .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrothebaine undergoes several types of chemical reactions, including:

    Oxidation: The oxidation of this compound can lead to the formation of 14-hydroxycodeinone, which is a precursor for other important derivatives like oxymorphone and naloxone.

    Reduction: Reduction reactions, such as those involving LiAlH4 or NaBH4, can yield various this compound derivatives.

    Substitution: Substitution reactions, particularly those involving the addition of triazolyl groups, can modify the pharmacological properties of this compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peroxy acids are commonly used oxidizing agents.

    Reduction: LiAlH4 and NaBH4 are frequently used reducing agents.

    Substitution: Copper-catalyzed reactions with azides are used for triazolyl substitution.

Major Products Formed:

    Oxidation: 14-hydroxycodeinone, oxymorphone, naloxone.

    Reduction: Various this compound derivatives.

    Substitution: Triazolyl-substituted this compound derivatives.

Scientific Research Applications

Tetrahydrothebaine has several scientific research applications:

    Development of Novel Analgesics: this compound derivatives have been instrumental in developing new analgesics.

    Opioid Receptor Agonist Activity: Studies have demonstrated that certain this compound derivatives exhibit κ-opioid receptor agonist activity and antinociceptive effects, making them potential candidates for novel pain-relief agents.

    Efficiency in Opium Product Production: this compound can be efficiently converted to dihydromorphine, which is valuable for opium product production.

    Analgesic Properties: Derivatives of this compound have been found to be highly potent analgesics in laboratory animals and humans.

Mechanism of Action

Tetrahydrothebaine exerts its effects primarily through its interaction with opioid receptors. It binds to μ-opioid receptors, which are responsible for its analgesic properties. The compound’s unique structure allows it to interact with these receptors without causing the same level of addiction as other opioids . Additionally, this compound derivatives with specific substitutions can exhibit κ-opioid receptor agonist activity, providing strong analgesia without the serious side effects associated with μ-opioid receptor activation.

Comparison with Similar Compounds

    Thebaine: A minor constituent of opium, thebaine is chemically similar to both morphine and codeine but has stimulatory effects rather than depressant effects.

    Morphine: A well-known opioid used for pain relief, morphine has a higher addiction potential compared to tetrahydrothebaine.

    Codeine: Another opioid used for pain relief and cough suppression, codeine is less potent than morphine but still has a higher addiction potential compared to this compound.

Uniqueness of this compound: this compound’s uniqueness lies in its ability to interact with opioid receptors without causing the same level of addiction as other opioids. This makes it a valuable compound for scientific research, particularly in the development of novel analgesics and the study of opioid receptor interactions.

Properties

CAS No.

41714-53-8

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

(4R,4aR,7R,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline

InChI

InChI=1S/C19H25NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4,6,12-13,15,18H,5,7-10H2,1-3H3/t12-,13+,15+,18-,19-/m0/s1

InChI Key

RVJQWONQPCTLDL-MKUCUKIISA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)OC

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@@H](CC4)OC

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)OC

Key on ui other cas no.

41714-53-8

Pictograms

Acute Toxic; Irritant; Health Hazard

Synonyms

6β-Parzone Methyl Ether;  (5α,6β)-4,5-epoxy-3,6-dimethoxy-17-methyl-morphinan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydrothebaine
Reactant of Route 2
Tetrahydrothebaine
Reactant of Route 3
Tetrahydrothebaine
Reactant of Route 4
Tetrahydrothebaine
Reactant of Route 5
Tetrahydrothebaine
Reactant of Route 6
Tetrahydrothebaine
Customer
Q & A

Q1: What is the molecular formula and weight of tetrahydrothebaine?

A1: this compound has the molecular formula C19H25NO3 and a molecular weight of 315.4 g/mol.

Q2: What spectroscopic data is available for this compound and its derivatives?

A2: Research articles report the use of various spectroscopic techniques to characterize this compound and its derivatives, including IR, 1H NMR, 13C NMR, and high-resolution mass spectrometry. [, , , ] These techniques help to confirm the structures of synthesized compounds and analyze their purity.

Q3: How do structural modifications to this compound impact its analgesic activity?

A3: Research indicates that modifying the substituents at the C-7 position of this compound can significantly alter its analgesic activity. [] For instance, introducing 1,3,4-oxadiazole rings at C-7 has been shown to produce compounds with analgesic activity ranging from codeine to morphine. []

Q4: Can you provide an example of how introducing specific functional groups to the this compound scaffold affects its pharmacological profile?

A4: A study exploring N-substituted analogues of etorphine, a potent analgesic derived from this compound, found that substituting the N-methyl group with allyl, n-propyl, n-pentyl, or cyclopropylmethyl groups resulted in compounds with reduced respiratory depression while maintaining analgesic properties. []

Q5: How does the stereochemistry of this compound derivatives influence their activity?

A5: Studies focusing on the synthesis of 7α-aryl-6,14-endoetheno-tetrahydrothebaine derivatives highlight the importance of stereochemistry in their biological activity. [] Specific isomers exhibit varying degrees of affinity and selectivity for opioid receptors, ultimately influencing their analgesic properties.

Q6: What are some common synthetic routes to prepare this compound derivatives?

A6: this compound derivatives are frequently synthesized through modifications of thebaine. One common approach involves a Diels-Alder reaction of thebaine with various dienophiles, such as methyl acrylate, to generate 6,14-endo-etheno-tetrahydrothebaine derivatives. [, ] These adducts can be further modified at the C-7 position to introduce different functional groups and explore their pharmacological potential. [, , ]

Q7: Are there alternative methods for synthesizing dihydrothebaine, a key intermediate in the production of dihydrocodeinone?

A7: While catalytic hydrogenation is a traditional method for converting thebaine to 8,14-dihydrothebaine, it suffers from low yields and side reactions. [] A more efficient approach involves using thermally decomposable compounds like aryl sulfonic acid hydrazides or disodium azodicarboxylate, resulting in improved yields of 8,14-dihydrothebaine. []

Q8: What is the significance of exploring this compound derivatives in the context of analgesic drug development?

A8: The development of novel analgesics, particularly those with reduced side effects and addiction liability compared to traditional opioids, is crucial. This compound serves as a valuable starting point for designing and synthesizing new opioid analogs.

Q9: How are researchers using this compound to develop peptide-based opioid analgesics?

A9: Researchers have successfully synthesized peptide-morphinans by combining Diels-Alder adducts of this compound with enkephalin moieties. [] This approach combines the structural features of both this compound and endogenous opioid peptides, aiming to create potent analgesics with potentially improved pharmacological profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.